2-amino-N-benzyl-N-methylbenzamide
Overview
Description
2-Amino-N-benzyl-N-methylbenzamide is a chemical compound with the CAS Number: 64302-56-3 . Its molecular weight is 240.3 and its IUPAC name is 2-amino-N-benzyl-N-methylbenzamide .
Molecular Structure Analysis
The InChI code for 2-amino-N-benzyl-N-methylbenzamide is 1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3
.
Scientific Research Applications
Application 1: Visible-light-promoted generation of p-(N,N-dimethyl)benzyl equivalents
- Summary of the Application : This research focuses on the development and applications of novel synthetic intermediates, specifically α-amino alkyl radicals. These intermediates have been proven to be promising for the construction of versatile natural products and drugs .
- Methods of Application : The study reveals the highly selective generation of p-(N,N-dimethyl)benzyl equivalents from easily-available N,N-dimethyl arylamines via α-amino alkyl radicals. This process is facilitated by an iridium photosensitizer and does not require any other additives .
- Results or Outcomes : The visible-light-promoted reaction of N,N-dimethyl arylamines and quinols under very mild reaction conditions led to the production of a series of trifluoromethyl-containing diarylalkanes in good to high yields . This route provides novel access to trifluoromethyl-containing arenes under environment-friendly conditions .
Application 2: N-Alkylation of Amides
- Summary of the Application : This research focuses on the N-alkylation of amides with alcohols utilizing the borrowing hydrogen methodology .
- Methods of Application : The study reveals that a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is facilitated by a chiral thiourea catalyst and does not require any other additives .
- Results or Outcomes : The reaction gave products in high isolated yields for a wide range of anilines and more challenging aliphatic amines . This route provides novel access to alkylated amide products in good yields .
Application 3: N-Alkylation of Amides
- Summary of the Application : This research focuses on the N-alkylation of amides with alcohols utilizing the borrowing hydrogen methodology .
- Methods of Application : The study reveals that a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is facilitated by a chiral thiourea catalyst and does not require any other additives .
- Results or Outcomes : The reaction gave products in high isolated yields for a wide range of anilines and more challenging aliphatic amines . This route provides novel access to alkylated amide products in good yields .
Safety And Hazards
properties
IUPAC Name |
2-amino-N-benzyl-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRYZPJXWJUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475274 | |
Record name | 2-amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-benzyl-N-methylbenzamide | |
CAS RN |
64302-56-3 | |
Record name | 2-amino-N-benzyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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